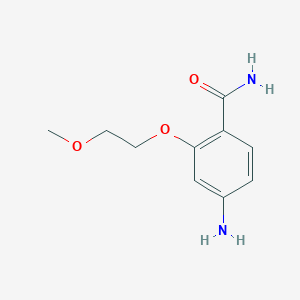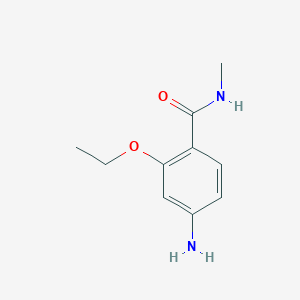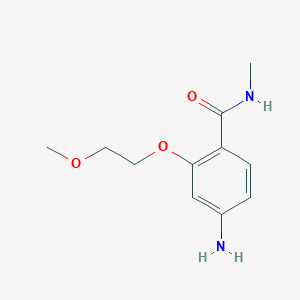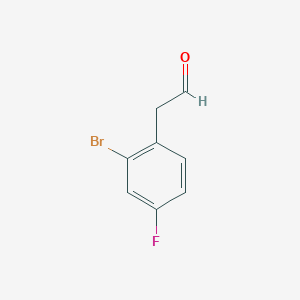
2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone
Vue d'ensemble
Description
The compound is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazoles are known for their broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
While the specific synthesis process for “2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone” is not available, pyrazole derivatives are often synthesized via green synthesis methods, including microwave-assisted and grinding techniques .Applications De Recherche Scientifique
Synthesis Techniques
- Research by Zhang Lin-han (2010) in "Chemistry & Bioengineering" outlines the synthesis of a similar compound, 2-Biphenyl-4-yl-1-morpholin-4-ethanethione, which may offer insights into synthesis methods applicable to 2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone (Zhang Lin-han, 2010).
Molecular Docking and Antibacterial Activity
- A study by A. B. S. Khumar et al. (2018) in the "Asian Journal of Chemistry" on novel synthesized pyrazole derivatives, including those similar to this compound, demonstrates their antimicrobial effects and molecular docking applications (A. B. S. Khumar et al., 2018).
Synthesis and Biological Properties
- Research by O. A. Papoyan et al. (2011) in "Pharmaceutical Chemistry Journal" on synthesizing compounds like this compound revealed their anticonvulsive and cholinolytic activities, albeit without antibacterial effects (O. A. Papoyan et al., 2011).
Photophysical Characterization
- A study by C. Pye et al. (2010) in "Helvetica Chimica Acta" describes the synthesis and photophysical characterization of compounds structurally related to this compound, offering insights into its potential photophysical properties (C. Pye et al., 2010).
Biginelli Synthesis and Characterization
- M. A. Bhat et al. (2018) in "Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry" explored the Biginelli synthesis and characterization of derivatives containing morpholine, which may provide information relevant to this compound (M. A. Bhat et al., 2018).
Microwave-Assisted Synthesis
- A study by Ghadah Aljohani et al. (2019) in "Molecules" on microwave-assisted synthesis of derivatives of 4-hydroxyacetophenone with secondary amines, including morpholine, could inform the synthesis process of this compound (Ghadah Aljohani et al., 2019).
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
2-(4-iodopyrazol-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O2/c10-8-5-11-13(6-8)7-9(14)12-1-3-15-4-2-12/h5-6H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMQNMSNHSUVNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)
![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)









![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1399944.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1399945.png)
